molecular formula C14H11ClN4 B2907248 3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-79-7

3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2907248
CAS No.: 1092305-79-7
M. Wt: 270.72
InChI Key: SAHSJTCNFNHQJR-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the triazole ring and an aniline group at the 3-position of the triazole ring

Mechanism of Action

Target of Action

The compound “3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline” is a derivative of the indole and triazole classes . Indole and triazole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Based on the properties of indole and triazole derivatives, it can be inferred that this compound may interact with its targets through hydrogen bonding . This interaction could potentially lead to changes in the targets’ function, although the exact nature of these changes would depend on the specific targets involved.

Biochemical Pathways

Indole and triazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, although the exact pathways and their downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

A related compound, 1-(4-chlorophenyl)-1h-pyrazol-3-ol, is reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties may give some indication of the potential ADME properties of “this compound”, although further studies would be needed to confirm this.

Result of Action

Given the broad range of biological activities associated with indole and triazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile derivative. For instance, 4-chlorobenzonitrile can be reacted with hydrazine hydrate to form 4-chlorophenylhydrazine, which then undergoes cyclization to form the triazole ring.

    Substitution Reaction: The triazole ring is then subjected to a substitution reaction with aniline to introduce the aniline group at the 3-position of the triazole ring. This reaction is typically carried out in the presence of a suitable catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the triazole or aniline ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles and nucleophiles can be employed in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline: Similar structure with a fluorine atom instead of chlorine.

    3-[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]aniline: Similar structure with a bromine atom instead of chlorine.

    3-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]aniline: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline lies in the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can affect the compound’s electronic properties, potentially enhancing its interactions with specific molecular targets. This makes the compound a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHSJTCNFNHQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NNC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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